N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
Properties
CAS No. |
888423-99-2 |
|---|---|
Molecular Formula |
C19H15FN6O5S |
Molecular Weight |
458.42 |
IUPAC Name |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H15FN6O5S/c20-13-7-2-1-6-12(13)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-10-4-3-5-11(8-10)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
InChI Key |
WWASSJOGJAPBSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by relevant data tables and research findings.
Structural Overview
The compound features a pyrimidine ring , a benzamide moiety , and a nitrophenyl group . Its molecular formula is , with a molecular weight of approximately 440.4 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the nitrophenyl group via electrophilic substitution.
- Thioether formation to incorporate the thioethyl moiety.
These steps often require specific reagents and controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of specific enzymes or receptors critical for bacterial survival .
Case Studies
-
Antibacterial Activity :
- A study evaluated the compound's antibacterial efficacy using the broth dilution method against Escherichia coli and Staphylococcus aureus. Results indicated a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against E. coli and 50 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
-
Antitubercular Activity :
- In another investigation focusing on its antitubercular properties, compounds structurally similar to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzamide were tested against Mycobacterium tuberculosis. The results demonstrated promising activity with MIC values ranging from 10 to 30 µg/mL for derivatives containing amino substituents.
The biological activity of this compound is hypothesized to stem from its ability to bind selectively to active sites on enzymes or receptors involved in critical cellular pathways. This interaction may inhibit enzymatic activity, leading to disrupted cellular functions and ultimately cell death in pathogens .
Comparative Analysis
To further contextualize the biological activity of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzamide, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Antibacterial Activity (MIC µg/mL) | Antitubercular Activity (MIC µg/mL) |
|---|---|---|---|
| N-(4-amino... | Pyrimidine, Nitro | 25 (E. coli), 50 (S. aureus) | 10 - 30 |
| Similar Compound A | Thiazolo ring | 30 (E. coli), 40 (S. aureus) | 15 - 35 |
| Similar Compound B | Benzothiazole | 20 (E. coli), 45 (S. aureus) | 12 - 28 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffold modifications. Below is a detailed analysis:
Structural Analogues from Patent Literature
- Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences:
- Replaces the pyrimidinone core with a pyrazolo[3,4-d]pyrimidine scaffold.
- The fluorine substitution pattern differs (3-fluorophenyl vs. 2-fluorobenzamide in the target compound).
- Physical Properties :
- Molecular weight: 589.1 g/mol (vs. ~502 g/mol for the target compound, estimated).
- Melting point: 175–178°C, suggesting higher crystallinity compared to the target compound (data unavailable) .
Sulfonamide and Benzamide Derivatives ()
- N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1): Key Differences:
- Substitutes the thioether linkage with a sulfonamide group, altering solubility and hydrogen-bonding capacity.
- Lacks the nitro group, reducing electron-withdrawing effects.
- Implications :
- Sulfonamides typically exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~12–14), impacting bioavailability .
Substitution Patterns and Bioactivity
Research Findings and Implications
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to enzymes with electron-rich active sites (e.g., nitroreductases) compared to fluorine-only analogs .
- Solubility : The thioether and urea groups likely reduce aqueous solubility relative to sulfonamide derivatives, necessitating formulation optimizations .
- Synthetic Complexity : The multi-step synthesis involving thioether formation (evident in the target compound’s structure) contrasts with the Suzuki coupling used in Example 53, which offers scalability advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
